



# chemical and physical properties of N-acetyl-L-phenylalanine

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Compound of Interest		
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An In-depth Technical Guide to N-acetyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

N-acetyl-L-phenylalanine is the N-acetylated derivative of the essential amino acid L-phenylalanine. It serves as a key metabolite in various biological systems and a versatile building block in synthetic chemistry, particularly in peptide synthesis and drug development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its biological significance and applications.

## **Chemical and Physical Properties**

N-acetyl-L-phenylalanine is a white to off-white crystalline solid.[1][2] Its core structure consists of a phenylalanine backbone with an acetyl group attached to the alpha-amino group. This modification alters its polarity and chemical reactivity compared to the parent amino acid.

# **Data Summary**

The fundamental chemical and physical properties are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers and Formula



Property	Value	Reference
IUPAC Name	(2S)-2-acetamido-3- phenylpropanoic acid	[3][4][5]
CAS Number	2018-61-3	[1][4][5]
Molecular Formula	C11H13NO3	[1][2][3]
Molecular Weight	207.23 g/mol	[1][3][6]
SMILES	CC(=O)NINVALID-LINK C(=O)O	[3][4]

 $|\ \mathsf{InChIKey}\ |\ \mathsf{CBQJSKKFNMDLON\text{-}JTQLQIEISA\text{-}N}\ |[1][3]\ |$ 

Table 2: Physical Properties

Property	Value	Reference
Appearance	White to off-white crystalline powder or needles	[1][2][7]
Melting Point	171-173 °C	[1][3]
Optical Rotation	[ $\alpha$ ] <sup>22</sup> /D +39° to +41° (c=1 in methanol)	[4][5]
pKa (Predicted)	3.56 ± 0.10	[1]
LogP	0.93	[3][8]

| Density (estimate) | 1.18 - 1.27 g/cm³ |[1][2] |

Table 3: Solubility Data



Solvent	Solubility	Reference
Water	6.45 mg/mL (at 25 °C, estimated)	[8]
Methanol	Soluble	[1]
Ethanol	20 mg/mL	[1][9]
Acetone	Soluble	[1]
DMSO	12 - 100 mg/mL	[7][10][11]
DMF	16 mg/mL	[10]

| PBS (pH 7.2) | 0.25 mg/mL |[10] |

Table 4: Crystal Structure Data (Orthorhombic)

Parameter	Value	Reference
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[12]
Unit Cell Dimensions	a = 5.6528 Å, b = 11.1532 Å, c = 16.9897 Å	[12]
Volume (V)	1071.15 ų	[12]
Molecules per unit cell (Z)	4	[12]

| Calculated Density (Dx) | 1.285 Mg/m3 |[12] |

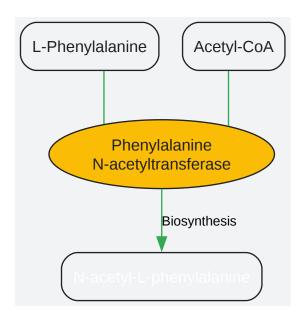
# **Biological Significance and Applications**

N-acetyl-L-phenylalanine is more than a synthetic derivative; it is an endogenous metabolite with significant clinical relevance.

 Metabolic Pathways: It is biosynthesized from L-phenylalanine and acetyl-CoA by the enzyme phenylalanine N-acetyltransferase.[7][8] It is also a known product of gut microbiota metabolism.[10]



- Clinical Markers: Elevated levels are found in the urine of patients with phenylketonuria
  (PKU), a genetic disorder affecting phenylalanine metabolism.[8][9] It has also been
  identified as a potential uremic toxin, accumulating in cases of kidney dysfunction.[8] Recent
  metabolomic studies have linked altered levels to conditions like COVID-19 and Alzheimer's
  disease.[10]
- Drug Development and Research: In synthetic applications, the acetyl group serves as a protecting group for the amine, enabling regioselective reactions at the carboxylic acid site, which is crucial for peptide synthesis.[1][13] It is a precursor for compounds like NAPA (2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose), a promising therapeutic for joint diseases.
   [14] Furthermore, its derivatives are valuable in designing novel drug candidates and biochemical probes.[15]



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Fig 1. Biosynthesis of N-acetyl-L-phenylalanine.

# **Experimental Protocols**

The characterization and synthesis of N-acetyl-L-phenylalanine involve standard organic chemistry techniques.

## **Synthesis and Purification**



A common method for synthesizing N-acetyl-L-phenylalanine is through the N-acetylation of L-phenylalanine using acetic anhydride in a suitable solvent system.[13]

## General Synthesis Protocol:

- Dissolution: Dissolve L-phenylalanine in an aqueous alkaline solution (e.g., NaOH solution).
- Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while stirring vigorously. Maintain the pH in the alkaline range by concurrently adding a base.
- Acidification: After the addition is complete, continue stirring and then acidify the mixture with a strong acid (e.g., HCl) to precipitate the crude product.
- Isolation: Collect the crude N-acetyl-L-phenylalanine by vacuum filtration and wash with cold water.

Purification Protocol (Recrystallization): The crude product can be purified by recrystallization.

- Dissolve the crude solid in a minimum amount of hot solvent, such as water or a methanol/water mixture.[1]
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.



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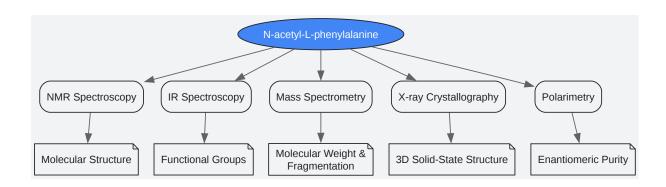
Fig 2. General workflow for synthesis and purification.

# **Analytical Characterization**



Confirming the identity, purity, and structure of N-acetyl-L-phenylalanine requires a suite of analytical methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR spectroscopy is used to confirm the molecular structure. The spectrum will show characteristic peaks for the aromatic protons of the phenyl ring, the aliphatic protons of the ethyl bridge, the methine proton at the chiral center, and the methyl protons of the acetyl group.[13][16]
- Infrared (IR) Spectroscopy: IR analysis identifies key functional groups. Characteristic absorption bands will be observed for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and amide, and the aromatic C-H and C=C stretches of the phenyl ring.[17]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[3]
- X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12] The crystal structure is stabilized by a two-dimensional network of intermolecular N—H···O and O—H···O hydrogen bonds.
   [12]
- Polarimetry: The specific rotation is measured to confirm the enantiomeric purity of the Lisomer. This is typically done by dissolving a known concentration of the compound in a solvent (e.g., methanol) and measuring the angle of rotation of plane-polarized light.[4]





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Fig 3. Workflow for analytical characterization.

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